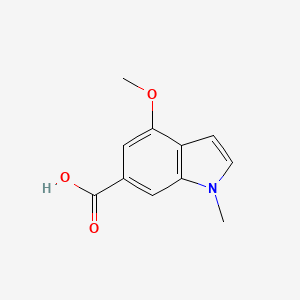
4-Methoxy-1-methyl-1H-indole-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-1-methyl-1H-indole-6-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the appropriate substituted aniline.
Formation of Indole Ring: The aniline derivative undergoes cyclization to form the indole ring.
Methoxylation and Methylation: The indole derivative is then methoxylated and methylated at the appropriate positions.
Carboxylation: Finally, the carboxylic acid group is introduced at the 6-position of the indole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to increase yield and purity. The exact methods can vary depending on the desired scale and application .
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-1-methyl-1H-indole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted indole derivatives .
Aplicaciones Científicas De Investigación
4-Methoxy-1-methyl-1H-indole-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
1-Methylindole: A simpler indole derivative with different functional groups.
4-Methoxyindole: Another indole derivative with a methoxy group at a different position
Uniqueness
4-Methoxy-1-methyl-1H-indole-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy, methyl, and carboxylic acid groups makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C11H11NO3 |
|---|---|
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
4-methoxy-1-methylindole-6-carboxylic acid |
InChI |
InChI=1S/C11H11NO3/c1-12-4-3-8-9(12)5-7(11(13)14)6-10(8)15-2/h3-6H,1-2H3,(H,13,14) |
Clave InChI |
YCABHIURAJMNAN-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC2=C1C=C(C=C2OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















